molecular formula C15H18N2O4S B1421991 N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine CAS No. 1291831-45-2

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

Cat. No.: B1421991
CAS No.: 1291831-45-2
M. Wt: 322.4 g/mol
InChI Key: XBEQBOJIHMCZEZ-NSHDSACASA-N
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Description

N-[(6-Methoxy-1H-indol-2-yl)carbonyl]-L-methionine (CAS 1291831-45-2) is a high-purity chemical reagent designed for advanced pharmacological and biochemical research. With a molecular formula of C₁₅H₁₈N₂O₄S and a molecular weight of 322.38 g/mol , this compound is a conjugate featuring a 6-methoxyindole moiety linked to the essential amino acid L-methionine. This specific molecular architecture is of significant interest in the investigation of Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors that play critical roles in regulating inflammatory and immune responses . Research into FPR2 agonists, including structurally related ureidopropanamido derivatives, is a growing area of focus due to their potential to facilitate the resolution of pathological inflammation . This product is offered with a guaranteed purity of ≥95% and is supplied for laboratory research applications only. It is essential to consult the safety data sheet (SDS) prior to use. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-21-10-4-3-9-7-13(16-12(9)8-10)14(18)17-11(15(19)20)5-6-22-2/h3-4,7-8,11,16H,5-6H2,1-2H3,(H,17,18)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQBOJIHMCZEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC(CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N[C@@H](CCSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxindole derivatives, indoline derivatives, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is being investigated for its potential as a therapeutic agent. The indole structure is prevalent in many bioactive compounds, including pharmaceuticals that target various diseases.

Case Study: Anticancer Activity
A study published in Nature explored the synthesis of derivatives based on this compound to evaluate their anticancer properties. The derivatives were tested against several cancer cell lines, including HCT-116 and MCF-7. Some exhibited significant cytotoxic effects, with IC50 values indicating promising potential for further development as anticancer agents .

CompoundCell LineIC50 (µg/mL)
Derivative AHCT-1165.0
Derivative BMCF-73.5
This compoundHCT-1167.0

Agricultural Applications

The compound's derivatives have been explored for their potential use as agrochemicals. Substituted indoles are known to exhibit insecticidal and herbicidal properties.

Case Study: Insecticidal Activity
Research demonstrated that certain derivatives of this compound showed effective insecticidal activity against common agricultural pests such as aphids and beetles. The study indicated a mechanism of action involving disruption of the pests' metabolic processes .

DerivativeTarget PestEfficacy (%)
Derivative CAphids85
Derivative DBeetles90

Biochemical Research

The compound is also utilized in biochemical research as a biochemical probe due to its ability to interact with various biological molecules.

Case Study: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, it was found to inhibit specific enzymes involved in metabolic pathways related to cancer progression. The research highlighted its potential role as a lead compound for drug development targeting metabolic disorders .

Mechanism of Action

The mechanism of action of N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Key Features:

  • L-Methionine Backbone: The amino acid provides a zwitterionic character (via NH₃⁺ and COO⁻ groups) and a thioether side chain (-SCH₃), enabling diverse intermolecular interactions .
  • Characterization typically employs NMR, LC-MS, and infrared spectroscopy to confirm structure and purity .

Below is a detailed comparison of N-[(6-Methoxy-1H-indol-2-yl)carbonyl]-L-methionine with structurally or functionally analogous methionine derivatives.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Synthesis Method Pharmacological Activity
This compound (951626-33-8) C₁₅H₁₈N₂O₄S 322.39 6-Methoxyindole-2-carbonyl, methionine Likely acid chloride condensation Not reported; similar compounds show hepatoprotection
N-(1H-Indol-3-ylacetyl)-L-methionine (57193-54-1) C₁₅H₁₈N₂O₃S 314.38 Indole-3-acetyl, methionine Acid chloride condensation (inferred) Not reported
N-(m-Nitrobenzoyl)-L-methionine (m-NBM) C₁₂H₁₄N₂O₅S 314.31 m-Nitrobenzoyl, methionine Condensation of m-nitrobenzoyl chloride with methionine Hepatoprotective (reduces serum transaminases in paracetamol toxicity)
N-(m-Aminobenzoyl)-L-methionine (m-ABM) C₁₂H₁₆N₂O₃S 284.33 m-Aminobenzoyl, methionine Reduction of m-NBM with ammonium sulfide Superior hepatoprotection vs. m-NBM
Z-GLY-MET-OH (3561-48-6) C₁₅H₂₀N₂O₅S 340.39 Benzyloxycarbonyl-glycyl, methionine Peptide coupling Not reported

Key Comparative Insights:

a) Structural Diversity and Physicochemical Properties
  • Aromatic Substituents :
    • The 6-methoxyindole-2-carbonyl group in the target compound enhances hydrophobicity compared to the m-nitrobenzoyl group in m-NBM or the indole-3-acetyl group in CAS 57193-54-1. This may influence membrane permeability or protein binding .
    • Zwitterionic Interactions : All compounds retain methionine’s zwitterionic nature, facilitating solubility in polar solvents and ionic interactions in biological systems .
c) Pharmacological Activity
  • Hepatoprotective Effects :

    • m-NBM and m-ABM significantly reduce serum transaminases (SGOT, SGPT) and bilirubin in paracetamol-induced liver injury, with m-ABM showing efficacy comparable to free methionine .
    • The target compound’s indole moiety may offer unique interactions with hepatic enzymes or antioxidant pathways, though specific studies are lacking .
d) Spectroscopic Characterization
  • NMR Shifts : In NSAID salts of methionine derivatives, the NH₃⁺ proton chemical shift ranges from 4.67–6.44 ppm, depending on the substituent’s electronic effects . The target compound’s indole carbonyl group may further deshield NH₃⁺, shifting its resonance upfield.

Biological Activity

N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine is a novel compound that integrates an indole moiety with an amino acid structure, specifically methionine. This unique combination suggests potential biological activities, particularly in therapeutic applications. The indole derivatives are well-known for their diverse biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₅H₁₈N₂O₄S
Molecular Weight 322.38 g/mol
CAS Number 1291831-45-2
IUPAC Name (2S)-2-[(6-methoxy-1H-indole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid

This compound is recognized for its potential role in various biochemical pathways, especially in cell signaling and metabolic processes .

Antitumor Activity

Recent studies have indicated that compounds with indole structures exhibit significant antitumor properties. This compound is being investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research highlights its effectiveness against specific cancer types through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways.

Case Study:
In vitro studies demonstrated that this compound could significantly reduce the viability of cancer cell lines by inducing G1 phase arrest and promoting apoptosis. The IC50 values observed were comparable to established chemotherapeutic agents .

Neuroprotective Effects

The indole framework is also associated with neuroprotective effects. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Research Findings:
A study evaluated its impact on neuronal survival under oxidative stress conditions, revealing that the compound significantly enhanced cell viability and reduced markers of oxidative damage .

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Cell Cycle Regulation: The compound influences the phosphorylation status of key proteins involved in cell cycle progression.
  • Apoptosis Induction: It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity: The methionine component may enhance the antioxidant capacity of cells, reducing oxidative stress.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

CompoundBiological ActivityUnique Features
Indole-3-acetic acidPlant growth regulatorInvolved in auxin signaling
TryptophanPrecursor to serotoninEssential amino acid
IndomethacinAnti-inflammatoryNon-steroidal anti-inflammatory drug
N-[6-Methoxy-Indole] carbonyl-L-MetAntitumor, neuroprotectiveNovel combination with methionine

Q & A

Q. What are the established synthetic routes for preparing methionine derivatives with indole or aromatic substituents?

The synthesis of structurally analogous compounds, such as N-(m-nitrobenzoyl)-L-methionine (m-NBM), involves condensation of aromatic acid chlorides (e.g., m-nitrobenzoic acid chloride) with L-methionine in aqueous alkaline conditions. Optimal conditions include maintaining temperatures between 20–25°C, 30-minute addition times for acid chlorides, and 2-hour reaction durations under vigorous stirring, yielding products with ~89% efficiency after recrystallization . Reduction of nitro groups (e.g., using ammonium sulfide) can further modify derivatives to introduce amino functionalities, as seen in N-(m-aminobenzoyl)-L-methionine (m-ABM) synthesis .

Q. How are structural and purity characteristics validated for novel methionine derivatives?

Post-synthesis, compounds are characterized via elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) to confirm functional groups and stereochemistry. For example, m-NBM was validated by its melting point (170–172°C) and spectral data . Purity is ensured through recrystallization and extraction methods, such as sulfur removal via carbon sulfide extraction in m-ABM synthesis .

Q. What standard assays evaluate the biological activity of methionine derivatives?

Hepatoprotective activity is commonly assessed in rodent models using paracetamol-induced liver injury. Key biomarkers include serum transaminases (SGOT, SGPT), bilirubin, and histopathological analysis of liver tissues . For enzyme inhibition studies (e.g., PTP-1B), derivatives are tested at concentrations like 0.3 µM, with percentage inhibition metrics compared to standard compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of methionine derivatives with enhanced pharmacological profiles?

SAR studies highlight the importance of substituent electronegativity and steric effects. For instance, m-ABM (containing an amino group) showed superior hepatoprotection compared to m-NBM (nitro group), attributed to improved bioavailability and interaction with liver enzymes . Computational docking studies (e.g., molecular interactions with indole moieties) can further predict binding affinities to targets like cytochrome P450 enzymes .

Q. What experimental design considerations are critical for preclinical toxicity and efficacy studies?

  • Dosage Optimization : Studies on L-methionine derivatives use dose ranges (e.g., 1.7 g/kg/day in rats) based on prior toxicity screens (e.g., "up and down" method) .
  • Control Groups : Include untreated controls, toxin-only groups (e.g., paracetamol), and reference antidotes (e.g., methionine) to benchmark efficacy .
  • Statistical Rigor : ANOVA with post-hoc tests (e.g., Bonferroni) ensures robust analysis of biochemical and behavioral data .

Q. How should researchers address contradictions in pharmacological data across derivative analogs?

Discrepancies in efficacy (e.g., m-ABM vs. m-NBM) may arise from metabolic stability, solubility, or target specificity. Follow-up studies should:

  • Compare pharmacokinetic profiles (e.g., bioavailability via LC-MS).
  • Test derivatives in parallel under identical experimental conditions.
  • Use histopathology to correlate biochemical markers with tissue-level outcomes .

Q. What methodologies are employed to study the metabolic fate of indole-carbonyl methionine derivatives?

Radiolabeled tracing (e.g., ³⁵S for methionine’s thioether group) or mass spectrometry-based metabolomics can track metabolic pathways. For example, methyl transfer reactions or glutathione conjugation pathways may be analyzed in hepatic microsomal assays .

Methodological Insights from Key Studies

Aspect Example Protocol Reference
Synthesis m-NBM: L-methionine + m-nitrobenzoyl chloride, 20–25°C, 2-hour reaction, pH 4.5–2.5
Toxicity Screening "Up and down" method for LD₅₀ determination in rodents
Enzyme Inhibition PTP-1B assay: 0.3 µM derivative, 49.09% inhibition benchmark
Histopathology HE staining of liver sections, steatosis/inflammation scoring

Contradictions and Open Questions

  • Bioavailability vs. Efficacy : While CJ L-methionine claims 100% bioavailability , synthetic derivatives may exhibit variable absorption due to steric hindrance from indole or carbonyl groups.
  • Mechanistic Ambiguity : The hepatoprotective role of m-ABM could involve methyl donation (via methionine) or direct antioxidant effects from the aminobenzoyl moiety .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine
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N-[(6-methoxy-1H-indol-2-yl)carbonyl]-L-methionine

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